7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.: 1449598-85-9
Cat. No.: VC7370583
Molecular Formula: C8H5FN2O2
Molecular Weight: 180.138
* For research use only. Not for human or veterinary use.
![7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one - 1449598-85-9](/images/structure/VC7370583.png)
Specification
CAS No. | 1449598-85-9 |
---|---|
Molecular Formula | C8H5FN2O2 |
Molecular Weight | 180.138 |
IUPAC Name | 7-fluoro-2-hydroxypyrido[1,2-a]pyrimidin-4-one |
Standard InChI | InChI=1S/C8H5FN2O2/c9-5-1-2-6-10-7(12)3-8(13)11(6)4-5/h1-4,12H |
Standard InChI Key | IJPUKUSYXQAGHU-UHFFFAOYSA-N |
SMILES | C1=CC2=NC(=CC(=O)N2C=C1F)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a bicyclic system where a pyridine ring (six-membered, aromatic) is fused with a pyrimidinone moiety (six-membered, containing two nitrogen atoms and a ketone group). Key substituents include:
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Fluorine at position 7, introducing electronegativity and influencing electronic distribution.
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Hydroxyl group at position 2, enabling hydrogen bonding and acidity.
The SMILES notation C1=CC2=NC(=CC(=O)N2C=C1F)O
and InChIKey IJPUKUSYXQAGHU-UHFFFAOYSA-N
provide unambiguous representations of its connectivity .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 180.1359 g/mol |
SMILES | C1=CC2=NC(=CC(=O)N2C=C1F)O |
InChIKey | IJPUKUSYXQAGHU-UHFFFAOYSA-N |
Spectral and Collision Cross-Section Data
Mass spectrometry studies predict collision cross-sections (CCS) for various adducts, aiding in analytical identification:
Table 2: Predicted Collision Cross-Sections
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 181.04079 | 133.3 |
[M+Na]+ | 203.02273 | 147.6 |
[M-H]- | 179.02623 | 133.0 |
These values facilitate differentiation from structurally similar compounds in complex mixtures.
Physicochemical Stability
The compound is stored at room temperature, indicating moderate stability under ambient conditions . No decomposition products or shelf-life limitations are reported, though fluorine’s electron-withdrawing effects likely enhance resistance to oxidative degradation.
Synthetic Routes and Challenges
Reported Synthesis Strategies
While explicit synthetic protocols for 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one are scarce, analogous pyridopyrimidinones are typically synthesized via:
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Multicomponent Reactions (MCRs): Combining aldehydes, amines, and carbonyl compounds under catalytic conditions.
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Cyclization of Precursors: Intramolecular cyclization of substituted pyridine or pyrimidine intermediates.
Pharmaceutical Applications and Mechanisms
Neurological and Psychiatric Drug Development
The compound serves as an intermediate in synthesizing molecules targeting:
-
Monoamine Oxidases (MAOs): Inhibitors for depression and neurodegenerative diseases.
Its fused aromatic system facilitates π-π stacking with binding pockets, while the hydroxyl group may engage in hydrogen bonding.
Table 3: Comparison with Chloro Analog
Property | 7-Fluoro Derivative | 7-Chloro Derivative |
---|---|---|
Molecular Weight | 180.14 g/mol | 196.59 g/mol |
Electronegativity | Higher (F > Cl) | Lower |
Bioactivity | Neurological applications | Antimicrobial, anticancer |
Future Directions and Research Gaps
Mechanistic Elucidation
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Target Identification: Use affinity chromatography or computational docking to identify binding partners.
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In Vivo Efficacy: Evaluate pharmacokinetics and blood-brain barrier penetration in animal models.
Derivative Synthesis
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Structure-Activity Relationships (SAR): Introduce substituents at positions 3 and 8 to enhance potency.
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Prodrug Development: Mask the hydroxyl group to improve oral bioavailability.
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